

Dalpiciclib hydrochloride vs palbociclib in vitro potency

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Compound of Interest

Compound Name: *Dalpiciclib hydrochloride*

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An In-Depth Comparison of **Dalpiciclib Hydrochloride** and Palbociclib: In Vitro Potency and Mechanism of Action

Introduction

Dalpiciclib (also known as SHR6390) and Palbociclib (PD-0332991) are highly selective, orally available small-molecule inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).^{[1][2][3][4]} These enzymes are critical regulators of the cell cycle, and their inhibition has become a cornerstone therapy for certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.^{[1][5][6]} Both drugs function by preventing the G1 to S phase transition of the cell cycle, thereby suppressing DNA replication and halting the proliferation of tumor cells.^{[7][8]} This guide provides a detailed comparison of the in vitro potency of dalpiciclib and palbociclib, supported by experimental data and protocols.

Quantitative Data Summary

The in vitro potency of dalpiciclib and palbociclib is most commonly quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. The table below summarizes the reported IC₅₀ values for both compounds against their primary targets, CDK4 and CDK6.

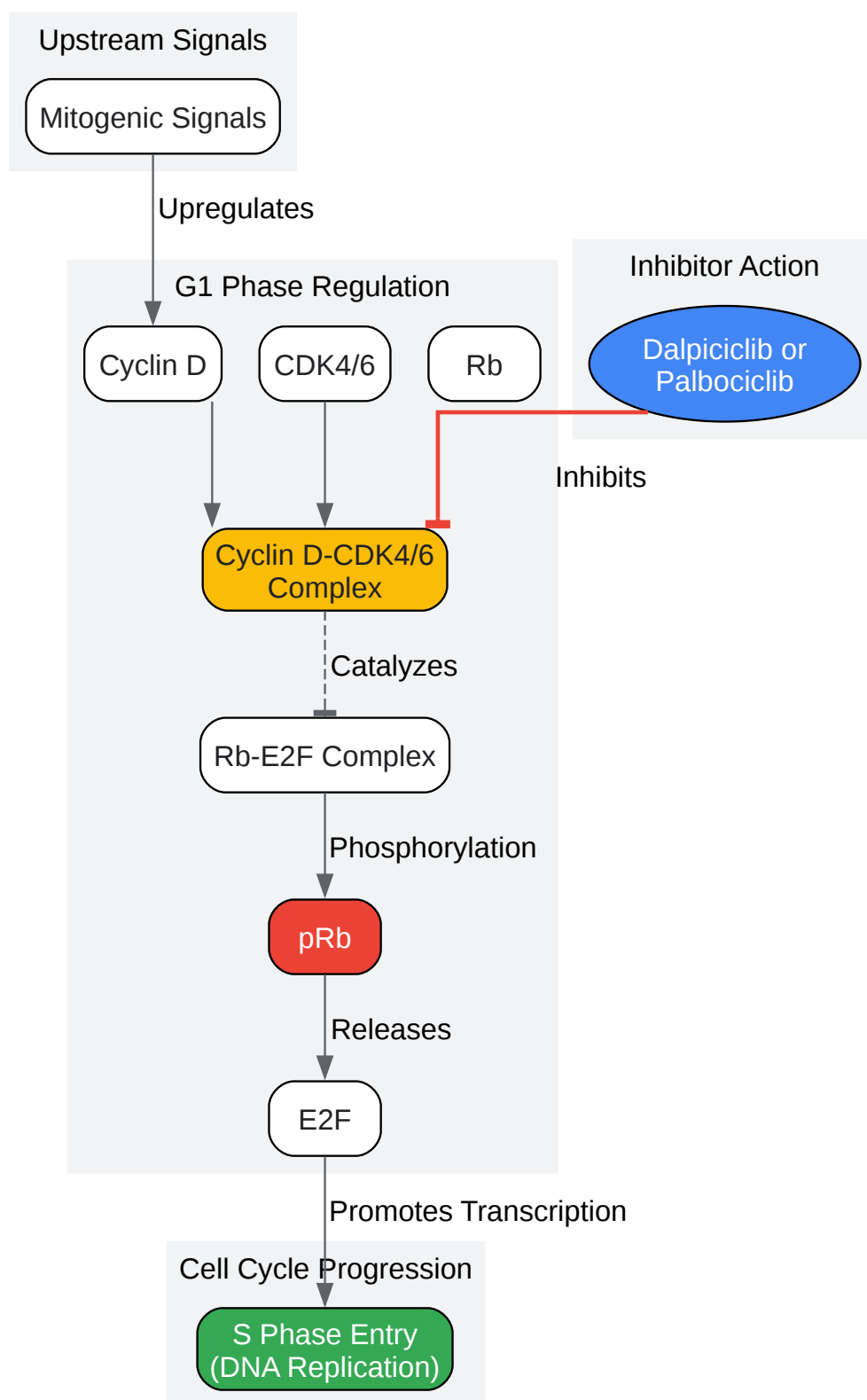
Compound	Target	IC50 (nM)
Dalpiciclib Hydrochloride	CDK4	12.4[9][10]
CDK6	9.9[9][10]	
Palbociclib	CDK4	9 - 11[11]
CDK6	15[11]	

Based on these in vitro kinase assays, dalpiciclib and palbociclib exhibit comparable and potent inhibitory activity against CDK4. Dalpiciclib demonstrates slightly higher potency against CDK6 compared to palbociclib.[9][10] Both molecules are recognized for their high selectivity for CDK4/6 over other CDK isoforms.[3]

Signaling Pathway

Dalpiciclib and palbociclib share the same mechanism of action, targeting the Cyclin D-CDK4/6-Rb pathway, a key regulator of the G1 phase of the cell cycle.[5][12]

- **Activation of CDK4/6:** In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[5]
- **Rb Phosphorylation:** The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[5][12][13]
- **E2F Release:** Phosphorylation causes a conformational change in Rb, leading to the release of the E2F transcription factor.[7][12]
- **Cell Cycle Progression:** Free E2F activates the transcription of genes necessary for the cell to transition from the G1 phase to the S phase, committing the cell to DNA replication and division.[5][7]
- **Inhibition:** Dalpiciclib and palbociclib competitively inhibit the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[6][12][14] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, leading to cell cycle arrest at the G1 checkpoint.[12][14]



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Figure 1. The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Experimental Protocols

The in vitro potency (IC₅₀) of dalpiciclib and palbociclib is typically determined using biochemical kinase assays. The following is a representative protocol for a luminescent-based in vitro kinase assay.

Objective: To determine the IC₅₀ value of a test compound (Dalpiciclib or Palbociclib) against CDK4/Cyclin D3 and CDK6/Cyclin D3.

Materials:

- Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes.
- A suitable substrate peptide for CDK4/6 (e.g., a fragment of the Rb protein).
- Adenosine triphosphate (ATP).
- Test compounds (Dalpiciclib, Palbociclib) dissolved in DMSO.
- Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).
- Luminescent kinase assay reagent (e.g., Kinase-Glo® Max), which quantifies ATP levels.[\[15\]](#)
- White, opaque 96-well or 384-well microplates.
- A microplate reader capable of measuring luminescence.

Procedure:

- **Compound Preparation:** Create a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer to achieve the final desired concentrations for the assay.
- **Reaction Setup:** To each well of the microplate, add the kinase assay buffer, the recombinant CDK4/6 enzyme, and the substrate peptide.

- Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a "no inhibition" control and wells without enzyme as a background control.
- Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP to all wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[15]
- Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
- Data Measurement: After a brief incubation period (e.g., 10 minutes) to stabilize the luminescent signal, measure the light output using a microplate luminometer. The intensity of the luminescence is inversely proportional to the kinase activity, as active kinase consumes ATP.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Normalize the data, setting the "no inhibition" control (DMSO) as 100% activity and the "no enzyme" control as 0% activity.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Figure 2. Workflow for a typical in vitro kinase assay to determine IC₅₀ values.

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